3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
Description
3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a pyrazolo[1,5-a]pyrimidine derivative characterized by a thioether-linked butan-2-one moiety at position 7 of the heterocyclic core. Its molecular formula is C₂₂H₂₅N₃OS, with a molecular weight of 401.96 g/mol (dry powder form) . The structure features a tert-butyl group at position 5, a methyl group at position 2, and a phenyl substituent at position 2. This compound is of interest in medicinal and agrochemical research, as pyrazolopyrimidines are known for their diverse bioactivities, including anti-Wolbachia and herbicidal properties .
Properties
IUPAC Name |
3-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-19(16-10-8-7-9-11-16)20-22-17(21(4,5)6)12-18(24(20)23-13)26-15(3)14(2)25/h7-12,15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLEGKZMUJWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SC(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of the pyrido[2,3-d]pyrimidin-5-one derivatives, which are known to exhibit a wide range of biological activities. Noteworthy among these derivatives are tyrosine kinase inhibitors and cyclin-dependent kinase (CDK4) inhibitors, suggesting potential targets for our compound.
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidin-5-one derivatives, it may interact with its targets (such as tyrosine kinases or cdk4) by binding to their active sites, thereby inhibiting their function.
Biological Activity
3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : C25H28N4OS
Molecular Weight : 432.58 g/mol
CAS Number : 900295-64-9
The biological activity of pyrazolo[1,5-a]pyrimidines, including our compound of interest, often involves modulation of specific molecular targets such as enzymes and receptors. The presence of the thio group in this compound may enhance its interaction with biological targets, potentially influencing pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells, demonstrating its potential as an antitumor agent .
- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, including those related to Aurora-A kinase and CDK2 inhibition .
Anti-inflammatory Properties
Compounds derived from pyrazolo[1,5-a]pyrimidine structures have also been evaluated for their anti-inflammatory effects:
- A study highlighted that certain derivatives could effectively reduce inflammatory markers in cell models, suggesting potential therapeutic applications for conditions such as arthritis .
Antimicrobial Activity
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess antimicrobial properties:
- Compounds with similar structural features have demonstrated inhibitory effects against various bacterial strains, indicating a broader spectrum of biological activity .
Data Tables
Case Studies
- Antitumor Efficacy : A recent study synthesized several pyrazolo derivatives and evaluated their effects on cancer cell lines. One compound showed significant growth inhibition in MCF-7 and A549 cells with IC50 values ranging from 0.75 to 4.21 µM .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating a marked reduction in TNF-alpha levels in treated macrophages .
Scientific Research Applications
The chemical compound 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a complex organic molecule featuring a pyrazolo[1,5-a]pyrimidine core structure, a tert-butyl group, and a phenyl substituent. The thioacetamide functional group enhances its reactivity and potential biological activity. Pyrazolo[1,5-a]pyrimidines have demonstrated diverse pharmacological properties, particularly as kinase inhibitors and in anti-cancer activities.
Applications
The primary focus of the applications of 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is its potential use as a pharmaceutical agent. Interaction studies for compounds like 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide typically focus on binding affinities, selectivity, and efficacy. These studies are crucial for establishing safety profiles and therapeutic windows.
Structural Similarity
Several compounds share structural similarities with 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Tert-butyl)-2-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine core | Lacks thioacetamide group |
| 4-(Thiazol-2-yl)-pyrazolo[1,5-a]pyrimidine | Contains thiazole ring | Different heterocyclic component |
| 6-(Phenylethynyl)-pyrazolo[1,5-a]pyrimidine | Ethynyl substitution | Potentially different biological activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituents, molecular properties, and inferred bioactivities:
Structural and Functional Insights
Chlorine or fluorine substituents (e.g., in and ) increase electronegativity and binding affinity to hydrophobic pockets in target proteins. The thioether-ketone moiety in the target compound may confer unique reactivity, such as susceptibility to oxidation or nucleophilic substitution, compared to halogenated analogs .
Role of Heterocyclic Modifications :
- Replacement of the phenyl group with a pyridinyl ring (as in ) introduces nitrogen atoms, enhancing hydrogen-bonding capacity and solubility.
- Boc-protected amines (e.g., ) are often used in prodrug strategies to modulate bioavailability and metabolic stability.
Agrochemical vs. Pharmaceutical Applications :
- Compounds with chlorine or trifluoromethyl groups () are frequently explored in drug discovery due to their electron-withdrawing effects and metabolic resistance.
- Thioether-linked derivatives (target compound) and hydrazones () are more common in agrochemicals, where sulfur-containing groups can enhance soil persistence or pesticidal activity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves thiolation reactions (e.g., coupling a pyrazolopyrimidine-thiol with butan-2-one), analogous to methods in .
- In contrast, halogenated derivatives () may require Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Key Research Findings
- Pyrazolopyrimidines with tert-butyl and methyl groups exhibit improved thermal stability and crystallinity, critical for formulation in agrochemicals .
- Thioether linkages in similar compounds have shown moderate herbicidal activity (30–50% inhibition at 100 ppm) in preliminary screenings, though specific data for the target compound remain unpublished .
Preparation Methods
Chlorination with Phosphorus Oxychloride
Treatment of 1 with POCl₃ and tetramethylammonium chloride in refluxing acetonitrile affords 7-chloro-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (2 ) in 85% yield. The reaction proceeds via nucleophilic attack of chloride on the protonated hydroxyl group, with POCl₃ acting as both acid catalyst and chlorinating agent.
Thioether Linkage via Nucleophilic Substitution
Reaction of 2 with 3-mercaptobutan-2-one in the presence of NaH in anhydrous THF introduces the thioether moiety (Scheme 2). The reaction exploits the electrophilicity of the 7-chloro position, with the thiolate anion displacing chloride to yield the target compound in 65–75% yield.
Critical Parameters:
- Base selection: NaH outperforms K₂CO₃ due to superior thiolate generation.
- Solvent effects: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature: Reactions at 60–80°C prevent thiol oxidation while ensuring reasonable kinetics.
Experimental Challenges and Optimization
Regioselectivity in Annulation
Competing pathways during cyclization may yield regioisomers. Employing bulky ligands (e.g., phenanthroline) with Cu(II) catalysts suppresses side reactions, improving selectivity for the 3-phenyl isomer.
Stability of 3-Mercaptobutan-2-one
The thiol precursor is prone to oxidation and dimerization. In situ generation via reduction of the corresponding disulfide (e.g., using triphenylphosphine) enhances efficiency.
Purification of Hydrophobic Intermediates
Chromatographic separation of tert-butyl-containing compounds requires nonpolar eluents (hexane/EtOAc ≥ 4:1) to mitigate streaking.
Q & A
Q. How can researchers optimize the synthesis yield of 3-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Solvents : Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) under reflux improve solubility and reaction efficiency .
- Catalysts : Transition-metal catalysts (not explicitly stated in evidence but inferred from pyrazolo[1,5-a]pyrimidine syntheses) may enhance cyclization .
- Temperature : Controlled heating (e.g., 80–100°C) ensures proper activation energy while avoiding decomposition .
- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the thioether product with >95% purity .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl at δ 1.3 ppm, phenyl protons at δ 7.2–7.5 ppm) and confirm connectivity .
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₆N₄OS) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for understanding protein-binding interactions .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™ kinase assay) with recombinant kinases (e.g., JAK2, EGFR) due to the pyrazolo[1,5-a]pyrimidine core’s kinase-targeting potential .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modified tert-butyl, phenyl, or thioether groups to evaluate steric/electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to kinase ATP pockets .
- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with VEGFR2) to predict substituent impacts on binding stability .
Q. How should contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) to minimize variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects or experimental noise .
- Orthogonal Validation : Confirm results using alternative methods (e.g., Western blot for kinase inhibition alongside enzymatic assays) .
Q. What computational strategies are recommended to predict ecological impacts of this compound?
- Methodological Answer :
- QSAR Modeling : Predict biodegradation pathways and toxicity using software like EPI Suite™ .
- Environmental Fate Studies : Simulate hydrolysis/photolysis rates under varying pH/UV conditions to assess persistence .
- Bioaccumulation Potential : Calculate logP values (e.g., using ACD/Labs) to estimate lipid solubility and trophic transfer risks .
Q. How can researchers evaluate the compound’s stability under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
